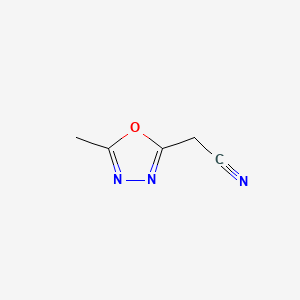
(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is a specialty product used in proteomics research . It is a compound with the molecular formula C5H5N3O and a molecular weight of 123.11 .
Synthesis Analysis
The synthesis of 5-methyl-1,3,4-oxadiazol-2-yl compounds often involves a condensation reaction with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride . This is followed by dehydrative cyclization to yield the final product .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .Chemical Reactions Analysis
The hydrazide derivative 4 on condensation with appropriate heteroaryl/aryl/aliphatic carboxylic acids in the presence of phosphorous oxychloride undergoes dehydrative cyclization . This yields N - ((5-substituted-1,3,4-oxadiazol-2-yl)methyl) benzo [ d ]thiazol-2-amine .Physical And Chemical Properties Analysis
“(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is an off-white solid . It has a molecular weight of 123.11 .Aplicaciones Científicas De Investigación
Anticancer Potential
Oxadiazoles, including “(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile”, have been studied for their potential in targeting various cancers . The incorporation of purine and pyrimidine rings in the synthesized derivatives has resulted in the development of potent anticancer molecules . These compounds have shown significantly enhanced anticancer activities against targeted receptor proteins .
Synthesis of Derivatives
Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .
High-Energy Core
Oxadiazoles have established themselves as potential high-energy cores . Their derivatives have shown favorable oxygen balance and positive heat of formations .
Antioxidant Activities
Some oxadiazole derivatives have been tested for antioxidant activities . These compounds were prepared by derivatization of the amino function .
Anti-inflammatory Activities
In addition to their antioxidant potential, some oxadiazole derivatives have also been tested for anti-inflammatory activities .
Vasodilator Properties
Oxadiazoles have been studied for their vasodilator properties . This makes them potentially useful in the treatment of conditions like hypertension.
Anticonvulsant Properties
Some oxadiazole derivatives have been studied for their anticonvulsant properties . This could make them useful in the treatment of conditions like epilepsy.
Antidiabetic Properties
Oxadiazoles have also been studied for their antidiabetic properties . This could potentially make them useful in the treatment of diabetes.
Mecanismo De Acción
While the specific mechanism of action for “(5-Methyl-1,3,4-oxadiazol-2-YL)acetonitrile” is not mentioned in the search results, 1,3,4-oxadiazole derivatives have been used in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease . They have been shown to limit tau hyperphosphorylation and aggregation into pathological tau, which is a key feature of Alzheimer’s disease and other tauopathies .
Propiedades
IUPAC Name |
2-(5-methyl-1,3,4-oxadiazol-2-yl)acetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c1-4-7-8-5(9-4)2-3-6/h2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZOFWLYCRPADL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50672493 |
Source


|
| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
CAS RN |
130781-63-4 |
Source


|
| Record name | (5-Methyl-1,3,4-oxadiazol-2-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50672493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

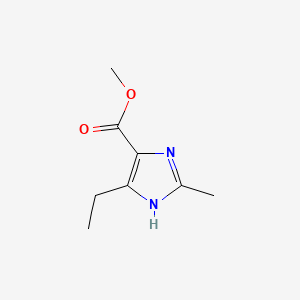
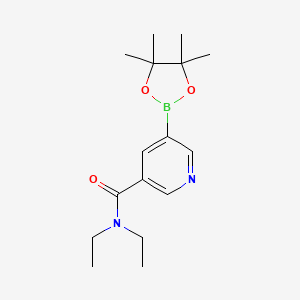
![4-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B596612.png)

![6-Chloro-2-iodo-4-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B596617.png)
![2,2',5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B596618.png)
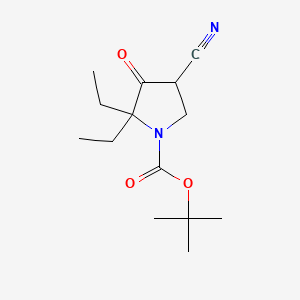

![5-Methoxy-2,3-dihydrospiro[indene-1,2'-pyrrolidine]](/img/structure/B596623.png)
![2-tert-butyl 6-methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2,6-dicarboxylate](/img/structure/B596624.png)
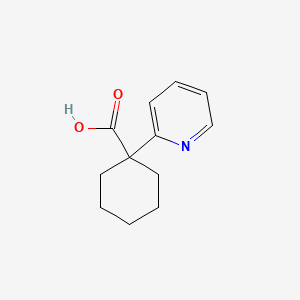

![7-Bromo-5-chlorobenzo[d]isoxazole](/img/structure/B596631.png)
